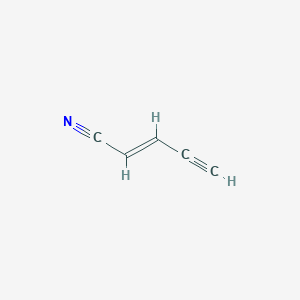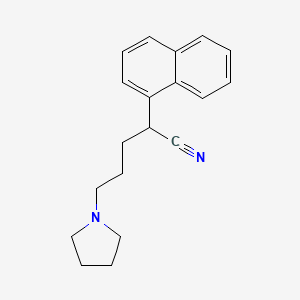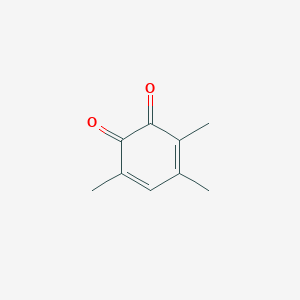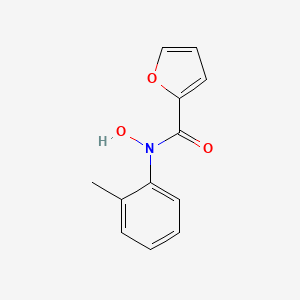![molecular formula C13H17NO4 B14718152 Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester CAS No. 17894-45-0](/img/structure/B14718152.png)
Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester: is a chemical compound with a complex structure that includes an acetic acid moiety, a propoxyphenyl group, and an ethyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester typically involves the reaction of 4-propoxyphenylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones and other oxidized derivatives.
Reduction: The compound can be reduced to form amines and alcohols, depending on the specific reducing agents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenyl derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester is used as an intermediate in the preparation of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile building block.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals. It may exhibit properties such as antimicrobial or anticancer activity, although further research is needed to fully understand its biological effects.
Medicine: In medicinal chemistry, this compound can be used in the design and synthesis of new drug candidates. Its structural features may contribute to the development of compounds with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of acetic acid, oxo[(4-propoxyphenyl)amino]-, ethyl ester involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used. Further studies are required to elucidate the detailed mechanism of action.
Vergleich Mit ähnlichen Verbindungen
- Acetic acid, oxo[(4-ethylphenyl)amino]-, ethyl ester
- Acetic acid, oxo[(3,4-dimethylphenyl)amino]-, ethyl ester
Comparison:
- Structural Differences: The primary difference between these compounds lies in the substituents on the phenyl ring. The presence of different alkyl or alkoxy groups can significantly influence the compound’s reactivity and properties.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents. For example, the presence of an ethyl group may increase steric hindrance, affecting the compound’s ability to undergo certain reactions.
- Applications: While all these compounds may be used in similar applications, such as organic synthesis and medicinal chemistry, their specific properties and reactivity can make them more suitable for particular uses.
Eigenschaften
CAS-Nummer |
17894-45-0 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
ethyl 2-oxo-2-(4-propoxyanilino)acetate |
InChI |
InChI=1S/C13H17NO4/c1-3-9-18-11-7-5-10(6-8-11)14-12(15)13(16)17-4-2/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
CHQJBPYRTWTFJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


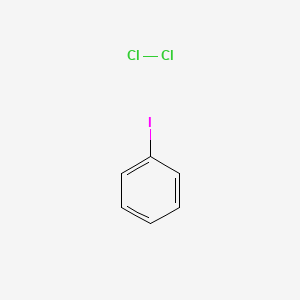
![4-{(E)-[(4-Methoxyphenyl)methylidene]amino}phenyl butanoate](/img/structure/B14718087.png)
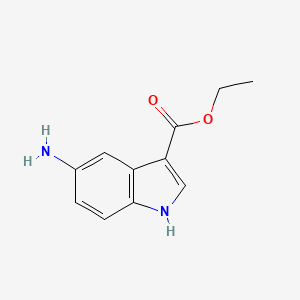
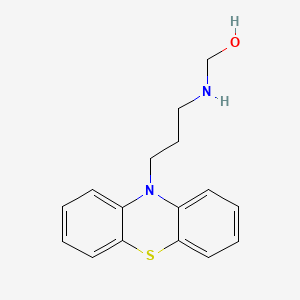
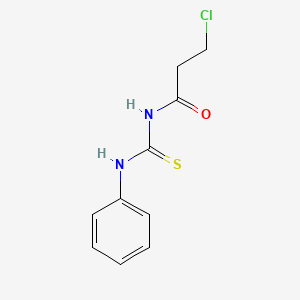
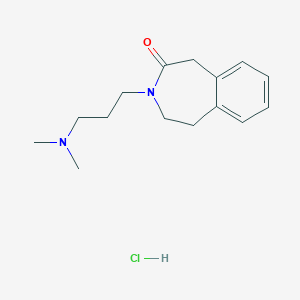
![4H-Cyclopenta[b]thiophene, 5-methyl-](/img/structure/B14718109.png)

![1,1-Dimethyl-N-[methyl(diphenyl)silyl]-1-phenylsilanamine](/img/structure/B14718123.png)
